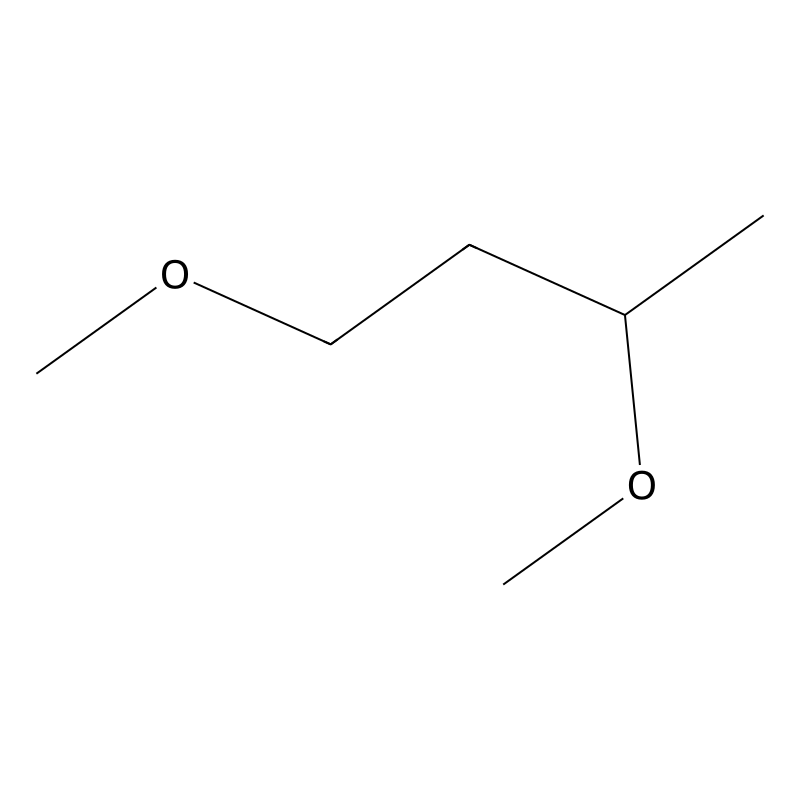

1,3-Dimethoxybutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dimethoxybutane is a branched, polar aprotic diether characterized by its asymmetric butane backbone and dual methoxy groups . As a colorless liquid with moderate volatility and a boiling point of approximately 118 °C, it occupies a crucial procurement niche between highly volatile low-molecular-weight ethers (like 1,2-dimethoxyethane) and heavy, high-boiling solvents . Its distinct structural asymmetry disrupts crystalline packing and provides a highly tunable hydrophilic-lipophilic balance. Industrially, it is prioritized as a specialty reaction solvent for organometallic synthesis, a phase-separating extraction solvent in pharmaceutical manufacturing, and an advanced electrolyte co-solvent in lithium-sulfur energy storage systems where standard linear glymes fail.

Substituting 1,3-dimethoxybutane with more common symmetrical diethers, such as 1,2-dimethoxyethane (DME) or 1,4-dioxane, frequently results in downstream processing failures and increased manufacturing costs. DME is completely miscible with water, meaning that aqueous workups require energy-intensive solvent stripping before the target product can be isolated. In contrast, the branched hydrocarbon backbone of 1,3-dimethoxybutane imparts sufficient hydrophobicity to allow for direct biphasic separation during extraction workflows. Furthermore, its boiling point is over 30 °C higher than that of DME, preventing excessive evaporative losses and volatile organic compound (VOC) emissions during high-temperature reflux [1]. In electrochemical applications, substituting this asymmetric ether with linear glymes leads to rigid polysulfide solvate formation, prematurely degrading the cycle life of lithium-sulfur batteries [2].

Thermal Processing Window and Volatility Reduction

1,3-Dimethoxybutane offers a significantly expanded thermal processing window compared to standard low-molecular-weight glymes. At standard atmospheric pressure, 1,3-dimethoxybutane exhibits a boiling point of 118.2 °C, whereas the commonly used 1,2-dimethoxyethane (DME) boils at 85.2 °C [1]. This 33 °C differential allows reactions to be conducted at higher reflux temperatures without the need for pressurized vessels, while simultaneously reducing evaporative solvent losses and VOC emissions during extended batch operations.

| Evidence Dimension | Boiling point and thermal processing limit |

| Target Compound Data | 118.2 °C |

| Comparator Or Baseline | 1,2-Dimethoxyethane (DME) at 85.2 °C |

| Quantified Difference | +33.0 °C higher boiling point |

| Conditions | Standard atmospheric pressure (760 mmHg) |

Enables higher-temperature synthesis and reduces costly solvent replenishment and emission control requirements during scale-up.

Pharmaceutical Crystallization and Moisture Control

In the purification of complex active pharmaceutical ingredients (APIs) such as betamethasone phosphate, the choice of alkane/ether co-solvent dictates the final physical form. Utilizing 1,3-dimethoxybutane in a mixed solvent system (e.g., with methyl tert-butyl ether) converts amorphous API powder into highly pure granular crystals [1]. This specific solvent environment controls related substance impurities to below 0.10% and restricts residual moisture content to a strict 1.0–2.0% range, a critical parameter that is difficult to achieve with standard single-solvent precipitation methods.

| Evidence Dimension | API moisture content and impurity profile |

| Target Compound Data | <0.10% related impurities; 1.0–2.0% moisture content |

| Comparator Or Baseline | Standard single-solvent precipitation (amorphous powder with >5% moisture) |

| Quantified Difference | Significant reduction in residual moisture and conversion to granular crystal form |

| Conditions | Betamethasone phosphate recrystallization at 40-50 °C |

Upgrading the API to a low-moisture granular crystal drastically reduces drying times and improves downstream tableting reproducibility.

Electrochemical Cycle Life Extension in Li-S Batteries

The asymmetric, branched structure of 1,3-dimethoxybutane provides distinct advantages when formulated into non-aqueous electrolytes for lithium-sulfur (Li-S) batteries. Unlike symmetrical linear ethers that can form rigid, insoluble solvates with lithium polysulfides, the inclusion of 1,3-dimethoxybutane disrupts crystalline solvate formation [1]. This structural disruption enhances the solubility dynamics of the polysulfide intermediates, directly mitigating active material loss and thereby enhancing the overall cycle life of the battery compared to baseline linear glyme blends.

| Evidence Dimension | Polysulfide solvation and cycle life |

| Target Compound Data | Asymmetric structure prevents crystalline solvate precipitation |

| Comparator Or Baseline | Linear symmetrical ethers (prone to rigid solvate formation) |

| Quantified Difference | Enhanced cycle life and active material retention |

| Conditions | Non-aqueous lithium-sulfur battery electrolyte blends |

Allows battery manufacturers to stabilize polysulfide intermediates and extend the operational lifespan of high-capacity Li-S cells.

High-Temperature Organometallic Synthesis

Due to its 118.2 °C boiling point and aprotic nature, 1,3-dimethoxybutane is a highly effective solvent for Grignard reactions and other organometallic syntheses that require elevated reflux temperatures [1]. It provides a safer, lower-VOC alternative to diethyl ether or DME, allowing for faster reaction kinetics without the need for pressurized equipment.

API Extraction and Crystallization Workflows

Leveraged in pharmaceutical manufacturing, particularly for corticosteroids like betamethasone phosphate. Its partial hydrophobicity allows for cleaner aqueous phase separations than fully miscible glymes, and its use as a crystallization co-solvent drives the formation of low-moisture, high-purity granular crystals [2].

Advanced Electrolytes for Lithium-Sulfur Batteries

Utilized as a specialized co-solvent in non-aqueous battery electrolytes. Its asymmetric branched structure prevents the precipitation of rigid lithium polysulfide solvates, making it a critical procurement choice for developers aiming to extend the cycle life of next-generation Li-S energy storage systems[3].

References

- [1] Craig, D. K., et al. 'Physical Properties of Chemicals in PAC Revision 27 Listing.' Lawrence Livermore National Laboratory (LLNL), 2013.

- [2] Preparation method of betamethasone phosphate and sodium salt thereof. Chinese Patent.

- [3] Mikhaylik, Y. V., et al. 'Non-aqueous electrolyte comprising linear ethers.' Patent AU2009241842B2, 2009.